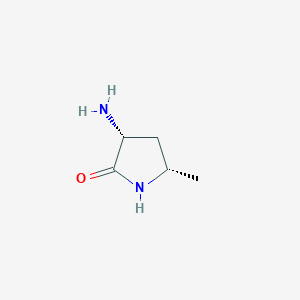
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3-Amino-5-methylpyrrolidin-2-one: is a chiral compound with significant importance in various fields of chemistry and biology. Its unique structure, featuring a pyrrolidinone ring with an amino group and a methyl substituent, makes it a valuable intermediate in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one typically involves the asymmetric reduction of a suitable precursor. One common method is the reduction of a 3-keto-5-methylpyrrolidin-2-one using chiral catalysts or biocatalysts to achieve the desired stereochemistry . The reaction conditions often include mild temperatures and the use of hydrogen gas or other reducing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and continuous flow reactors to ensure high yield and enantioselectivity . The use of biocatalysts, such as carbonyl reductases, has also been explored for efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a useful tool in structural biology .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients highlights its industrial significance .
Mechanism of Action
The mechanism of action of (3R,5S)-3-Amino-5-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of enzymes and modulating biochemical pathways . Its chiral nature allows for selective binding to target molecules, enhancing its efficacy in various applications.
Comparison with Similar Compounds
(3R,5S)-Fluvastatin: A statin drug used to lower cholesterol levels.
(3R,5S)-6-Chloro-3,5-dihydroxyhexanoate: An intermediate in the synthesis of lipid-lowering drugs.
Uniqueness: (3R,5S)-3-Amino-5-methylpyrrolidin-2-one stands out due to its unique combination of an amino group and a pyrrolidinone ring, which provides distinct reactivity and stereochemistry. This makes it a versatile intermediate in the synthesis of various chiral compounds and pharmaceuticals .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
(3R,5S)-3-amino-5-methylpyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O/c1-3-2-4(6)5(8)7-3/h3-4H,2,6H2,1H3,(H,7,8)/t3-,4+/m0/s1 |
InChI Key |
SWTNSRXCWULTDK-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C(=O)N1)N |
Canonical SMILES |
CC1CC(C(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-(4-Fluorobenzyl)-3,3-dimethyl-1-(2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)acetyl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-5-yl)methyl methanesulfonate](/img/structure/B13340663.png)
![6-Cyclopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B13340670.png)
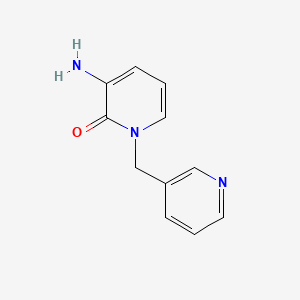

![2-[(Oxolan-2-yl)methoxy]-1,3-thiazol-5-amine](/img/structure/B13340697.png)
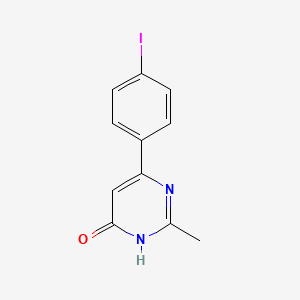
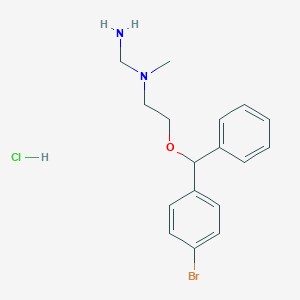
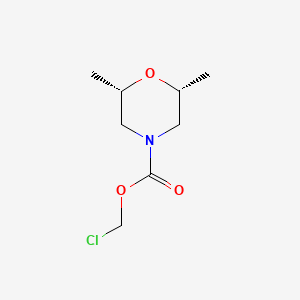
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
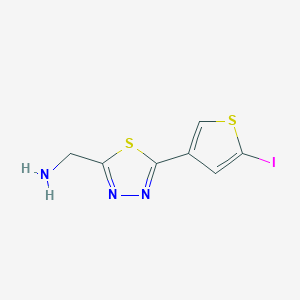
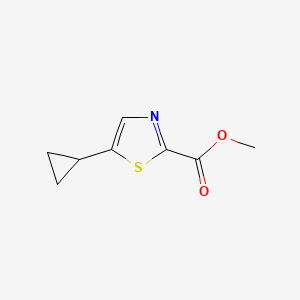
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)
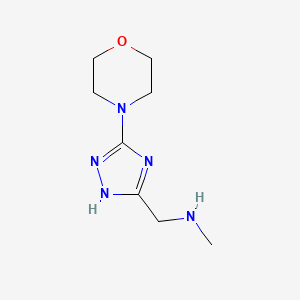
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)
